Human GPR35 Potency Comparison
GPR35 agonist 1 (compound 1) demonstrates pEC50 = 8.5 ± 0.05 (EC50 ≈ 3.2 nM) in the Gαq-i5 Ca2+ assay at human GPR35, which is 316-fold more potent than the reference agonist zaprinast (pEC50 = 6.0 ± 0.34; EC50 ≈ 1000 nM) measured under identical conditions [1]. In β-arrestin recruitment assays, GPR35 agonist 1 (pEC50 = 7.6 ± 0.05; EC50 ≈ 25 nM) is also substantially more potent than GPR35 agonist 2 (compound 11; EC50 = 26 nM in β-arrestin ) and GPR35 agonist 4 (compound 10; pEC50 = 5.86; EC50 ≈ 1380 nM ).
| Evidence Dimension | Human GPR35 agonism potency (pEC50/EC50) |
|---|---|
| Target Compound Data | Gαq-i5 Ca2+ assay: pEC50 = 8.5 ± 0.05 (EC50 ≈ 3.2 nM); β-arrestin assay: pEC50 = 7.6 ± 0.05 (EC50 ≈ 25 nM) |
| Comparator Or Baseline | Zaprinast: Gαq-i5 pEC50 = 6.0 ± 0.34 (EC50 ≈ 1000 nM); GPR35 agonist 2: β-arrestin EC50 = 26 nM; GPR35 agonist 4: pEC50 = 5.86 (EC50 ≈ 1380 nM) |
| Quantified Difference | 316-fold more potent than zaprinast in Gαq-i5 Ca2+ assay; comparable β-arrestin potency to GPR35 agonist 2; ~55-fold more potent than GPR35 agonist 4 |
| Conditions | PathHunter β-arrestin recruitment and Gαq-i5 Ca2+ assays; human GPR35 expressed in HEK293 cells; 2.5 hr compound incubation [1] |
Why This Matters
For human GPR35 target engagement studies requiring maximal sensitivity, GPR35 agonist 1 provides the highest reported potency among commercially available agonists, reducing the compound quantity required per assay.
- [1] Neetoo-Isseljee Z, Mackenzie AE, Southern CD, Jerman JC, McIver EG, Harries N, Taylor DL, Milligan G. High-throughput identification and characterization of novel, species-selective GPR35 agonists. J Pharmacol Exp Ther. 2013 Mar;344(3):568-78. Table 1. doi: 10.1124/jpet.112.201798. PMID: 23262279; PMCID: PMC3583504. View Source
